N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are used to obtain free carbene particles and complexed with transition metals .
Synthesis Analysis
The synthesis of thiazole compounds involves several artificial paths and varied physico-chemical factors . For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(1,3-benzothiazol-6-yl)furan-2-carboxamide which was converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have shown potent biological applications . They exhibit similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antifungal Activity
Compounds with similar structures have been found to inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations .
Anticancer Properties
Chalcones, which share a similar furan moiety, have shown different cytotoxic effects toward lung carcinoma, suggesting potential anticancer applications .
Antibacterial Agents
Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial activity, which could be an area of application for similar compounds .
Mechanism of Action
Target of Action
It is known that furan derivatives have a wide range of biological and pharmacological characteristics . Similarly, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Furan-containing compounds are known to exhibit a broad spectrum of biological activities . Indole derivatives, for instance, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Furan and indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Furan and indole derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-16(20,9-11-5-4-8-21-11)10-17-14(19)15-18-12-6-2-3-7-13(12)22-15/h2-8,20H,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQODYBMKYBDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide |
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